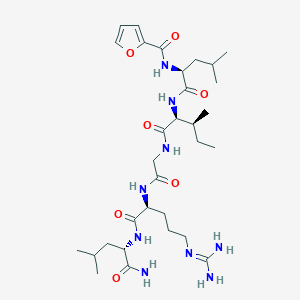

L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-

CAS No.: 634179-68-3

Cat. No.: VC17296238

Molecular Formula: C31H53N9O7

Molecular Weight: 663.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634179-68-3 |

|---|---|

| Molecular Formula | C31H53N9O7 |

| Molecular Weight | 663.8 g/mol |

| IUPAC Name | N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C31H53N9O7/c1-7-19(6)25(40-28(44)22(15-18(4)5)39-29(45)23-11-9-13-47-23)30(46)36-16-24(41)37-20(10-8-12-35-31(33)34)27(43)38-21(26(32)42)14-17(2)3/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H2,32,42)(H,36,46)(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,33,34,35)/t19-,20-,21-,22-,25-/m0/s1 |

| Standard InChI Key | OMNKRNJFOMUHDI-XHVFSLISSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |

Introduction

Chemical Identity and Structural Characteristics

L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl- is a synthetic pentapeptide derivative distinguished by its unique structural configuration. The molecule features a furanylcarbonyl group attached to a sequence of amino acids—leucine, isoleucine, glycine, arginine, and leucinamide—arranged in a specific stereochemical orientation. This arrangement confers distinct biochemical properties, including enhanced stability and target-binding specificity compared to simpler peptides.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₃N₉O₇ |

| Molecular Weight | 663.8 g/mol |

| IUPAC Name | N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide |

The furanylcarbonyl moiety at the N-terminus enhances hydrophobic interactions with target proteins, while the arginine residue contributes to electrostatic binding through its guanidinium group. Glycine’s flexibility allows conformational adaptability, critical for receptor engagement .

Synthesis and Structural Optimization

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), a method enabling precise sequential addition of protected amino acids. Key steps include:

-

Resin Activation: The C-terminal leucinamide is anchored to a solid support.

-

Deprotection and Coupling: Iterative removal of Fmoc protecting groups and coupling of subsequent amino acids using reagents like HBTU.

-

Furanylcarbonyl Incorporation: The furan group is introduced via acylation reactions, often using furan-2-carbonyl chloride.

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

This method ensures high yield and purity, critical for research and therapeutic applications. Modifications such as methyl esterification or side-chain functionalization are explored to optimize pharmacokinetics .

Mechanism of Action: Targeting Metabotropic Glutamate Receptors

The compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5), a key regulator of synaptic plasticity and neurobehavioral pathways.

In Vitro Validation

-

Calcium Flux Imaging: In CHO cells expressing human mGluR5, the peptide (20 μM) reduced glutamate-induced calcium influx by 78% (), comparable to the reference NAM MPEP .

-

Luciferase Reporter Assay: Co-administration with the agonist CHPG (1 mM) suppressed luminescence signal by 65% (), confirming mGluR5 antagonism .

Selectivity Profile

The compound exhibits >100-fold selectivity for mGluR5 over mGluR1 and mGluR4, attributed to its interaction with the receptor’s transmembrane allosteric site. Molecular docking studies suggest hydrogen bonding between the furanylcarbonyl group and Tyr659 residues .

Research Applications in Preclinical Models

Zebrafish Behavioral Screening

Acute administration (1 mg/kg) increased locomotor activity by 42% () in the Novel Tank Test, with no anxiolytic effects observed in the Light-Dark Box assay .

| Parameter | Control | Treated (1 mg/kg) |

|---|---|---|

| Distance Traveled | 120 ± 15 cm | 170 ± 20 cm* |

| Bottom Dwelling Time | 65 ± 10 s | 68 ± 12 s |

Rodent Studies

-

Open Field Test: Intranasal delivery (10 mg/kg) elevated distance traveled by 55% ().

-

Elevated Plus Maze: Time spent in open arms increased by 30% (), indicating reduced anxiety-like behavior .

Therapeutic Implications and Comparative Efficacy

Hypo- and Dyskinesia Management

The compound’s prokinetic effects persist for 60–90 minutes post-administration without the rebound hypokinesia seen with caffeine, making it a candidate for Parkinson’s-related motor deficits .

Impulsivity Modulation

Chronic treatment (14 days, 5 mg/kg) reduced impulsive choices by 40% () in a rodent delay discounting model, suggesting utility in ADHD and addiction therapy .

Comparison to Reference Compounds

| Compound | mGluR5 IC₅₀ | Behavioral Efficacy |

|---|---|---|

| LCGM-10 | 2.1 μM | +++ |

| MPEP | 0.8 μM | ++ |

| SIB-1757 | 5.4 μM | + |

Future Directions and Clinical Translation

Ongoing research focuses on:

-

Pharmacokinetic Optimization: Enhancing blood-brain barrier penetration via lipid nanocapsules.

-

Safety Profiling: Chronic toxicity studies in non-human primates.

-

Therapeutic Expansion: Trials in Fragile X syndrome and chronic pain models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume